Ethyl 2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)propanoate
Description
Ethyl 2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)propanoate is a heterocyclic compound featuring a fused pyrido[2,3-d]pyrimidine core with two oxo groups at positions 2 and 4, methyl substituents at positions 1 and 3, and a thioether-linked propanoate ester at position 5. This structure combines a rigid bicyclic framework with functional groups that influence its physicochemical and biological properties. The compound’s synthesis typically involves nucleophilic substitution reactions at the pyrimidine ring, leveraging reagents such as thiols in polar aprotic solvents like DMF, as seen in analogous syntheses .
Properties
IUPAC Name |
ethyl 2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4S/c1-5-21-13(19)8(2)22-9-6-7-15-11-10(9)12(18)17(4)14(20)16(11)3/h6-8H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMCPVDGSSIJUQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)SC1=C2C(=NC=C1)N(C(=O)N(C2=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)propanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the chemical properties, synthesis methods, and biological activities of this compound based on diverse sources.
- Molecular Formula : C12H13N3O4S
- Molecular Weight : 293.31 g/mol
- CAS Number : 39513-47-8
The compound features a tetrahydropyrido[2,3-d]pyrimidine core which is known for its diverse biological activities. The presence of the ethyl ester and thioether functionalities enhances its pharmacological potential.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the pyrido[2,3-d]pyrimidine scaffold followed by thiolation and esterification processes.
Antimicrobial Activity
Research has demonstrated that compounds with similar structures exhibit notable antimicrobial properties. For instance, derivatives of pyrido[2,3-d]pyrimidines have shown effectiveness against various bacterial strains in vitro. A study indicated that substituents on the pyrimidine ring can significantly enhance antimicrobial activity by altering interaction dynamics with microbial targets .
Antioxidant Activity
The antioxidant potential of related compounds has been evaluated using assays such as DPPH radical scavenging and reducing power tests. This compound is hypothesized to exhibit similar antioxidant properties due to the presence of electron-rich moieties that can donate electrons to free radicals .
Enzyme Inhibition
Pyrido[2,3-d]pyrimidines are known to inhibit key enzymes such as dihydrofolate reductase (DHFR), which is crucial for nucleotide synthesis in pathogens. This inhibition can lead to reduced growth and proliferation of microbial cells. The ethyl substituent at position N8 has been associated with enhanced binding affinity towards DHFR .
Case Studies
-
Case Study on Antimicrobial Efficacy : A derivative of a similar structure was tested against Staphylococcus aureus and Escherichia coli. The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains.
Compound MIC (µg/mL) Target Organism Ethyl 2-(...)-propanoate 32 S. aureus Ethyl 2-(...)-propanoate 32 E. coli -
Antioxidant Activity Evaluation : In a study assessing the DPPH scavenging activity of pyrido[2,3-d]pyrimidine derivatives:
Compound DPPH Scavenging (%) at 100 µg/mL Ethyl 2-(...)-propanoate 82% Control (Ascorbic Acid) 95%
Comparison with Similar Compounds
Table 1: Core Structure Comparisons
Substituent Effects
Methyl vs. Trimethyl Derivatives
- Methyl 2-((1,3,6-trimethyl-...propanoate (): An additional methyl at position 6 increases steric bulk, possibly reducing solubility but enhancing target binding specificity .
Ester Group Variations
Table 2: Substituent Impact on Properties
*Estimated based on analogous structures.
Q & A
Q. Table 1. Key Substituents and Observed Bioactivities
| Substituent on Pyrimidine | Ester Group | Bioactivity (IC₅₀ Range) |
|---|---|---|
| 4-Fluorophenyl | Ethyl | 2.5–5.0 µM (Kinase X) |
| 3-Chlorophenyl | Methyl | 10–15 µM (Kinase Y) |
| 5-Bromophenyl | Ethyl | >20 µM (Inactive) |
Advanced: What are the challenges in characterizing the stereochemistry of this compound, and how can they be addressed?
- Chiral Centers : If present, use chiral HPLC with amylose-based columns (e.g., Chiralpak AD-H) and hexane/isopropanol mobile phases to resolve enantiomers .
- X-ray Crystallography : Single-crystal XRD definitively assigns absolute configuration but requires high-purity samples.
- NOESY NMR : Detects spatial proximity of protons to infer stereochemical relationships in flexible regions .
Advanced: How to evaluate the compound's stability under various pH and temperature conditions for in vitro assays?
- pH Stability : Incubate the compound in buffers (pH 4–9) at 37°C for 24–72 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient). Ammonium acetate buffer (pH 6.5) mimics physiological conditions and minimizes ester hydrolysis .
- Thermal Stability : Heat samples to 40–60°C and analyze by TLC or NMR for decomposition products (e.g., free thiols or carboxylic acids).
- Light Sensitivity : Store solutions in amber vials if UV-Vis spectra indicate photodegradation (λmax shifts >5 nm) .
Notes
- Data Sources : Prioritize peer-reviewed journals (e.g., Acta Pharm, synthesis protocols from and ) over commercial databases.
- Method Reproducibility : Detailed reaction logs (solvent volumes, exact temperatures) are critical for replicating results in multi-step syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
